REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:16][Si:17]([C:20]#[CH:21])([CH3:19])[CH3:18]>C1COCC1.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:21]#[C:20][Si:17]([CH3:19])([CH3:18])[CH3:16])=[CH:4][CH:3]=1 |^1:31,50|
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
176 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
178 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
Copper (I) iodide
|
Quantity
|
1.08 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for about 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
nitrogen gas was bubbled through the solution for about 20 min
|
Duration
|
20 min
|
Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the solid washed with cyclohexane
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates are concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
WASH
|
Details
|
Application of this oil to a pad of silica gel followed by elution with cyclohexane
|
Type
|
CUSTOM
|
Details
|
gave a yellow solution
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |